molecular formula C8H9NO3 B1285439 Ethyl 4-hydroxypicolinate CAS No. 53764-72-0

Ethyl 4-hydroxypicolinate

Cat. No. B1285439
CAS RN: 53764-72-0
M. Wt: 167.16 g/mol
InChI Key: NXYYJUMPOIFBFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxypicolinate is a chemical compound that is related to the quinoline and picolinate families. It is an ester derivative of picolinic acid, which is a pyridine derivative with a carboxylic acid functional group. The hydroxy group in the 4-position indicates the presence of a hydroxyl substituent on the pyridine ring. This compound is of interest due to its potential applications in the synthesis of various biologically active compounds, including those with antibacterial properties.

Synthesis Analysis

The synthesis of ethyl 4-hydroxypicolinate derivatives can be achieved through various methods. One approach involves the three-component reaction of 4-hydroxy-1-methyl-2(1H)-quinolinone, aromatic aldehydes, and ethyl cyanoacetate in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) in aqueous ethanol, leading to the formation of pyranoquinoline derivatives . Another method includes a two-step synthesis starting from commercially available 2-aminobenzoic acids, where the anthranilic acids are converted to isatoic anhydrides and then reacted with the sodium enolate of ethyl acetoacetate to form substituted quinolines .

Molecular Structure Analysis

The molecular structure of ethyl 4-hydroxypicolinate derivatives can be complex, with the potential for various substituents on the quinoline ring. One of the synthesized compounds from the thermolysis of ethyl esters of 1-R-2-oxo-4-hydroxyquinoline-3-carboxylic acids was studied by X-ray diffraction, providing detailed insights into the molecular conformation .

Chemical Reactions Analysis

Ethyl 4-hydroxypicolinate and its derivatives can undergo various chemical reactions. For instance, the compound ethyl 4-(4-nitrophenoxy) picolinate, which is closely related to ethyl 4-hydroxypicolinate, was synthesized from 2-picolinic acid and further reacted to produce novel chloropicolinoyl chloride derivatives . The reactivity of such compounds is significant for the synthesis of biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-hydroxypicolinate derivatives are influenced by their molecular structure. The presence of the ester and hydroxy groups can affect the compound's solubility, boiling point, and stability. The amphiphilic nature of some related macromers, like those having a poly(ethylene glycol) central block extended with oligomers of α-hydroxy acids, enables them to undergo rapid photopolymerization, resulting in the formation of crosslinked gels . Additionally, the presence of a hydroxy group can enhance the hydrogen bonding capability, which may influence the compound's interaction with biological targets.

Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis of Pyranoquinoline Derivatives : A study by Asghari, Ramezani, & Mohseni (2014) demonstrated the synthesis of pyranoquinoline derivatives using 4-hydroxy-1-methyl-2(1H)-quinolinone and ethyl cyanoacetate. These compounds showed moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa.

  • Ethyl 4-(4-Nitrophenoxy) Picolinate Synthesis : In research by Xiong et al. (2019), ethyl 4-(4-nitrophenoxy) picolinate, an important intermediate for synthesizing biologically active compounds, was synthesized from 2-picoliniacid.

Bioactive Potentials and Antimicrobial Activity

  • Characterization of Secondary Metabolites : A study by Chakraborty & Joy (2019) involved the isolation of various compounds from mollusks, demonstrating significant antioxidant and anti-inflammatory activities.

  • Antimicrobial Activity : The work of Khan et al. (2013) explored the synthesis of substituted 4-hydroxyquinolines, which exhibited potent antimicrobial activity against Helicobacter pylori.

Spectroscopic Characterization

  • Theoretical and Spectroscopic Study : Research by Rimarčík et al. (2011) conducted a comparative theoretical and spectroscopic study on ethyl 4-oxoquinoline-3-carboxylate derivatives, using density functional theory (DFT) and time-dependent DFT.

  • Spectroscopic Study of EHODQ3C : A spectroscopic characterization of ethyl-4-hydroxy-2-oxo-1, 2-dihydroquinoline-3-carboxylate (EHODQ3C) was performed using FT-IR and FT-Raman techniques, as detailed by Ranjith et al. (2017).

Future Directions

Ethyl 4-hydroxypicolinate is an important intermediate for the synthesis of many biologically active compounds . It holds immense potential in scientific research, with its versatile properties making it an ideal candidate for various applications, ranging from pharmaceuticals to organic synthesis.

properties

IUPAC Name

ethyl 4-oxo-1H-pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)7-5-6(10)3-4-9-7/h3-5H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYYJUMPOIFBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40579720
Record name Ethyl 4-oxo-1,4-dihydropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxypicolinate

CAS RN

53764-72-0
Record name Ethyl 4-oxo-1,4-dihydropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 4-hydroxypicolinate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 4-hydroxypicolinate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-hydroxypicolinate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-hydroxypicolinate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-hydroxypicolinate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-hydroxypicolinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.